molecular formula C19H16O4 B611088 (S)-Warfarin CAS No. 5543-57-7

(S)-Warfarin

Cat. No.: B611088
CAS No.: 5543-57-7
M. Wt: 308.3 g/mol
InChI Key: PJVWKTKQMONHTI-HNNXBMFYSA-N
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Description

(S)-warfarin is a 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one that has (S)-configuration (the racemate is warfarin, an anticoagulant drug and rodenticide). It is a conjugate acid of a this compound(1-). It is an enantiomer of a (R)-warfarin.
Warfarin consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways. S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response.

Mechanism of Action

Target of Action

(S)-Warfarin primarily targets the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the Vitamin K cycle . VKORC1 plays a crucial role in the activation of Vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C, S, and Z .

Mode of Action

This compound inhibits VKORC1, thereby disrupting the Vitamin K cycle . This inhibition prevents the reduction of Vitamin K epoxide to its active form, Vitamin K hydroquinone . As a result, the activation of Vitamin K-dependent clotting factors is hindered, leading to a decrease in blood clot formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Vitamin K cycle . By inhibiting VKORC1, this compound disrupts the conversion of Vitamin K epoxide to Vitamin K hydroquinone, a critical step in the activation of Vitamin K-dependent proteins . These proteins play essential roles in the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly and almost completely absorbed . It is widely distributed throughout the body and is highly bound to plasma proteins . This compound is primarily metabolized by the liver through the cytochrome P450 system, and the metabolites are excreted in the urine . The bioavailability of this compound can be influenced by various factors, including diet, age, and concomitant medications .

Result of Action

The molecular effect of this compound’s action is the inhibition of VKORC1, which leads to a decrease in the activation of Vitamin K-dependent clotting factors . On a cellular level, this results in a reduced ability for blood to clot, thereby preventing the formation of harmful clots within the blood vessels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of Vitamin K can affect the drug’s efficacy, as Vitamin K can counteract the effects of this compound . Additionally, genetic variations, particularly in the VKORC1 and CYP2C9 genes, can influence an individual’s response to this compound . Other factors, such as age, disease states, and concomitant medications, can also impact the pharmacokinetics and pharmacodynamics of this compound .

Biochemical Analysis

Biochemical Properties

(S)-Warfarin interacts with various enzymes, proteins, and other biomolecules. Its primary target is the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial in the vitamin K cycle, which produces vitamin K hydroquinone, a cofactor for the gamma-carboxylation of glutamate residues on clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound prevents the activation of these clotting factors, thereby exerting its anticoagulant effect .

Cellular Effects

This compound affects various types of cells, primarily hepatocytes, where the synthesis of clotting factors occurs. It influences cell function by altering the cell signaling pathways involved in the production of clotting factors. This alteration impacts gene expression related to the synthesis of these factors, leading to a decrease in their production and thus, a reduction in the blood’s ability to clot .

Molecular Mechanism

The molecular mechanism of this compound involves binding to VKOR, inhibiting its activity. This binding prevents the reduction of vitamin K epoxide to vitamin K, a necessary step in the activation of clotting factors. Consequently, there is a decrease in the gamma-carboxylation of these factors, rendering them inactive and unable to participate in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, there may be a paradoxical increase in coagulation due to the inhibition of Protein C, an anticoagulant that is also vitamin K-dependent. Over time, as the levels of the procoagulant factors decrease, the anticoagulant effect becomes apparent. The drug is stable and does not degrade significantly in these settings .

Metabolic Pathways

This compound is involved in the vitamin K cycle in the metabolic pathway. It interacts with the enzyme VKOR and inhibits the conversion of vitamin K epoxide to vitamin K. This interaction disrupts the cycle and reduces the availability of activated clotting factors .

Transport and Distribution

This compound is well absorbed after oral administration and is distributed throughout the body. It is highly bound to plasma proteins, particularly albumin, and is metabolized in the liver. The drug and its metabolites are excreted in the urine .

Subcellular Localization

This compound primarily localizes in the liver, where the synthesis of clotting factors takes place. Within the hepatocytes, it targets the endoplasmic reticulum, the site of VKOR activity and the gamma-carboxylation of clotting factors .

Properties

IUPAC Name

4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWKTKQMONHTI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873382
Record name (S)-Warfarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5543-57-7
Record name (-)-Warfarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5543-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (S)-Warfarin
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Record name (S)-Warfarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14055
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Record name (S)-Warfarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone
Source European Chemicals Agency (ECHA)
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Record name WARFARIN, (S)-
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Synthesis routes and methods I

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.03 mL
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reactant
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[Compound]
Name
vitamin K
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0 (± 1) mol
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reactant
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( 1 )
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0 (± 1) mol
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II
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[Compound]
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II
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0 (± 1) mol
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reactant
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[Compound]
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vitamin K
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0 (± 1) mol
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reactant
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( 2 )
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[Compound]
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vitamin K
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reactant
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[Compound]
Name
vitamin K
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0 (± 1) mol
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reactant
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[Compound]
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vitamin K
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0 (± 1) mol
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reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
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0 (± 1) mol
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reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
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reactant
Reaction Step Thirteen
[Compound]
Name
II
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0 (± 1) mol
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reactant
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1.2 mL
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Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To show that non-binding compounds do not significantly influence the FT-IR spectrum of a biological macromolecule when mixed with the biological macromolecule, 3 μg of NMT was mixed with 10 μg each of Bacitracin (trace 1), Erythromycin (2), Fusidic Acid (3) and a fungal extract (4) and a differential FT-IR spectrum of each sample was obtained (FIG. 3). The non-binding compounds did not alter the spectrum of NMT. However, a nonspecific binding compound, Warfarin (60 μg), did produce a detectable peak shift for NMT.
Quantity
10 μg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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